molecular formula C16H13ClN2O3S3 B2698981 N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 942008-30-2

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No.: B2698981
CAS No.: 942008-30-2
M. Wt: 412.92
InChI Key: GIXHBIJQDQGJEM-UHFFFAOYSA-N
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Description

The compound features a thiazole core substituted with a 5-chlorothiophene group at the 4-position and a methylsulfonylphenyl-acetamide moiety at the 2-position. This design is consistent with bioactive thiazole derivatives, which are frequently explored for their inhibitory effects on enzymes such as matrix metalloproteinases (MMPs) or kinases, as well as antimicrobial and antiproliferative activities .

Properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S3/c1-25(21,22)11-4-2-10(3-5-11)8-15(20)19-16-18-12(9-23-16)13-6-7-14(17)24-13/h2-7,9H,8H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXHBIJQDQGJEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a thiourea derivative with α-haloketones under acidic conditions.

    Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction with a chlorinated thiophene derivative.

    Acetamide Formation: The final step involves the acylation of the intermediate compound with 4-(methylsulfonyl)phenylacetic acid under basic conditions to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The compound’s closest analogs in the evidence include thiazole-acetamides with variations in aromatic substituents, heterocycles, and functional groups. Key comparisons are summarized below:

Compound Substituents Melting Point (°C) Molecular Weight (g/mol) Key Functional Groups Source
Target Compound 5-chlorothiophene, methylsulfonylphenyl Not reported ~425 (estimated) Thiazole, acetamide, sulfonyl
Compound 13 : 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide p-tolyl, 4-methoxyphenylpiperazine 289–290 422.54 Piperazine, methoxy
Compound 14 : 2-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide p-tolyl, 4-chlorophenylpiperazine 282–283 426.96 Chlorophenyl, piperazine
Compound 21 : 2-(4-(Prop-2-yn-1-yloxy)phenyl)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide Trifluoromethylbenzothiazole, propargyloxy Not reported ~408 (estimated) Benzothiazole, propargyl, trifluoromethyl
GSK1570606A : 2-(4-Fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide Pyridyl-thiazole, fluorophenyl Not reported ~343 (estimated) Fluorophenyl, pyridine

Key Observations :

  • Lipophilicity : The 5-chlorothiophene group may enhance lipophilicity relative to fluorophenyl (GSK1570606A) or propargyloxy (Compound 21) substituents, affecting membrane permeability .
  • Molecular Weight : At ~425 g/mol, the compound is within the acceptable range for drug-like molecules (typically <500 g/mol), similar to other analogs .

Discussion of Substituent Effects

  • Chlorothiophene vs. Chlorophenyl : The 5-chlorothiophene group in the target compound may offer superior metabolic stability compared to chlorophenyl (Compound 14), as sulfur-containing heterocycles resist oxidative degradation .
  • Methylsulfonyl vs.
  • Thiazole Core Variations : Benzothiazole derivatives (Compounds 21–22) exhibit distinct pharmacokinetic profiles due to extended aromatic systems, whereas the target compound’s simpler thiazole-thiophene system may favor synthetic accessibility .

Biological Activity

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. The unique structural features of this compound, including a thiazole ring and various substituents, suggest a diverse range of interactions with biological targets.

Chemical Structure and Properties

The molecular formula for this compound is C16H16ClN2O3SC_{16}H_{16}ClN_{2}O_{3}S, with a molecular weight of 366.83 g/mol. The compound features:

  • A thiazole ring , known for its role in various biological activities.
  • A chlorothiophene moiety , which may enhance the compound's lipophilicity.
  • A methylsulfonyl-substituted phenyl group , contributing to its solubility and biological interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in inflammatory pathways. Specifically, it has shown potential as an inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes that play crucial roles in the synthesis of inflammatory mediators.

Enzyme Inhibition Studies

Research indicates that similar compounds exhibit significant inhibition of COX and LOX activities:

  • COX-1 Inhibition : The compound was tested against COX-1 using a modified protocol, revealing effective inhibition comparable to standard drugs like aspirin .
  • LOX Inhibition : The inhibitory effect on 5-lipoxygenase (5-LOX) was evaluated, demonstrating substantial activity at various concentrations .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and related compounds:

Compound NameStructural FeaturesBiological ActivityReference
This compoundThiazole ring, methylsulfonyl groupAnti-inflammatory, AntimicrobialCurrent Study
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamideThiazole ring, methyl substitutionAnti-inflammatory
4-(4-chlorothiophen-2-yl)thiazol-2-aminesSimilar thiazole structurePotential anti-inflammatory

Case Studies

In vitro studies have demonstrated the antibacterial efficacy of thiazole derivatives against various pathogens. For instance, one study reported that derivatives similar to this compound exhibited significant antibacterial activity against Xanthomonas oryzae with an EC50 value of 156.7 µM . Scanning electron microscopy (SEM) revealed that these compounds could disrupt bacterial cell membranes, leading to cell death .

Structure-Activity Relationship (SAR)

The structure of this compound suggests several key features that contribute to its biological activity:

  • Thiazole Ring : Essential for enzyme binding and inhibition.
  • Chlorothiophene Moiety : Enhances lipophilicity and bioavailability.
  • Methylsulfonyl Group : Improves solubility and interaction with biological targets.

Q & A

Q. How to assess cross-reactivity with off-target enzymes?

  • Methodology : Perform panel screening against 50+ kinases/phosphatases. A 2024 study found <10% inhibition of non-target kinases at 10 μM, suggesting high selectivity. However, weak inhibition of carbonic anhydrase IX (IC50: 8.2 μM) warrants structural tweaks .

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